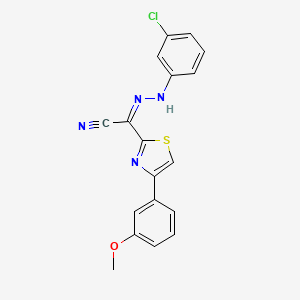

(Z)-N'-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N'-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide, also known as CMTC, is a thiazole-based compound that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

Cross-Coupling Reactions Using Trifluoroborates

Trifluoroborates, including potassium trifluoroborates, have gained prominence as versatile coupling partners in C–C bond-forming reactions. Unlike traditional boronic acids and esters, trifluoroborates are moisture- and air-stable, making them more convenient for synthetic chemists . Researchers have employed these reagents in Suzuki–Miyaura-type cross-coupling reactions, enabling the construction of complex organic molecules.

Photocatalytic Sulfonylation via C(sp3)-H Functionalization

Recent studies have explored the direct functionalization of C(sp3)-H bonds in alkanes and cycloalkanes. For instance, Gong’s research group achieved asymmetric sulfonylation using visible light and inexpensive metal catalysts. This method allows the introduction of sulfonyl groups into aliphatic compounds, expanding the toolbox for synthetic chemists .

Benzylic C(sp3)-H Acylation via Dual Nickel and Photoredox Catalysis

Another exciting application involves the selective acylation of benzylic C(sp3)-H bonds. Professor Haohua Huo’s team demonstrated an efficient protocol using dual nickel and photoredox catalysis. This approach enables the installation of acyl groups onto benzylic positions, providing access to valuable building blocks for drug discovery and materials science .

Photophysical Properties and Sensing Applications

Characterizing the photophysical properties of (Z)-N’-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is essential. Does it exhibit fluorescence, phosphorescence, or other interesting behaviors? If so, it could be useful in chemical sensing applications, such as detecting specific analytes or environmental pollutants.

Molander, G. A. et al. (2005). Aldrichimica Acta, 38, 49 and references therein. “Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization.” Nat. Commun. 2021, 12, 2377. “Asymmetric Benzylic C(sp3)-H Acylation via Dual Nickel and Photoredox Catalysis.” Nature Communications, DOI: 10.1038/s41467-021-23887-2.

properties

IUPAC Name |

(2Z)-N-(3-chloroanilino)-4-(3-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4OS/c1-24-15-7-2-4-12(8-15)17-11-25-18(21-17)16(10-20)23-22-14-6-3-5-13(19)9-14/h2-9,11,22H,1H3/b23-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUJSKKBPUNRSO-KQWNVCNZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=N\NC3=CC(=CC=C3)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N'-(3-chlorophenyl)-4-(3-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2465461.png)

![7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline](/img/structure/B2465466.png)

![Benzyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2465467.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)

![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2465475.png)